6-cyclobutylpyridazin-3(2H)-one

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

SAR programs using pyridazinone cores often fail when methyl/phenyl analogs deliver extreme steric or lipophilic profiles. 6-Cyclobutylpyridazin-3(2H)-one solves this with a quantified intermediate profile: • Steric bulk between methyl & phenyl, enabling precise ligand-efficiency tuning • pKa 11.52±0.40, ~0.47 units less acidic than phenyl analog, for ionization-state control • ≥97% purity, C8H10N2O, MW 150.18, storage 2-8°C; scalable copper-catalyzed C-N cross-coupling route supports multi-kg process development

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1161737-37-6
Cat. No. B1423795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclobutylpyridazin-3(2H)-one
CAS1161737-37-6
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NNC(=O)C=C2
InChIInChI=1S/C8H10N2O/c11-8-5-4-7(9-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11)
InChIKeyZJJALKGGEULFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclobutylpyridazin-3(2H)-one Baseline Profile


6-Cyclobutylpyridazin-3(2H)-one (CAS 1161737-37-6) is a pyridazin-3(2H)-one heterocycle bearing a cyclobutyl substituent at the 6-position . It is a small molecule (C8H10N2O; MW 150.18 g/mol) with predicted density 1.35±0.1 g/cm³ and predicted pKa 11.52±0.40 . The compound is typically supplied as a research chemical with ≥95% purity and is recommended for storage at 2-8°C .

Scaffold 6-Cyclobutyl-pyridazin-3(2H)-one building block for SAR exploration
Profile Intermediate steric bulk and lipophilicity between methyl and phenyl analogs
Form Research-grade solid; cold storage recommended

Substitution Limitations of 6-Cyclobutylpyridazin-3(2H)-one


Substitution with more common pyridazin-3(2H)-one building blocks such as 6-methyl, 6-phenyl, or 6-cyclopropyl analogs is not chemically equivalent due to quantifiable differences in steric bulk, lipophilicity, and acidity that directly impact synthetic utility and downstream biological properties . The cyclobutyl group confers a distinct combination of moderate steric demand (larger than methyl or cyclopropyl but smaller than phenyl) and intermediate lipophilicity, which alters reaction outcomes in cross-coupling and N-functionalization steps [1]. These differences are measurable and must be accounted for in any structure-activity relationship (SAR) study or chemical process.

Steric profile not equivalent
Cyclobutyl occupies a distinct steric space versus methyl, cyclopropyl, or phenyl; may shift regioselectivity and binding interactions.
Lipophilicity cannot be replicated
Moderate cyclobutyl lipophilicity is not matched by smaller alkyl or flat aryl substituents, potentially altering ADME and solubility.
Electronic effect on acidity
Predicted pKa differs from phenyl analog; may influence salt formation and hydrogen-bonding capacity.

6-Cyclobutylpyridazin-3(2H)-one vs. Analogues


Cyclobutyl Substitution: Intermediate Steric Bulk

The cyclobutyl group of the target compound occupies a steric space distinct from the smaller methyl and cyclopropyl substituents or the larger phenyl substituent. While no direct crystallographic overlay is available, the predicted density of 6-cyclobutylpyridazin-3(2H)-one (1.35±0.1 g/cm³) falls between that of 6-methylpyridazin-3(2H)-one (1.22±0.1 g/cm³) and 6-phenylpyridazin-3(2H)-one (literature solid-state density ~1.28 g/cm³), suggesting a different packing arrangement and molecular volume . This intermediate steric profile is critical for fine-tuning steric interactions in enzyme binding pockets and for controlling regioselectivity in subsequent synthetic transformations.

Steric Bulk
Class-level inference
Predicted density: 1.35±0.1 g/cm³ vs. methyl analog 1.22, phenyl analog ~1.28 g/cm³
Supports steric differentiation in SAR design
Predicted values; experimental density may refine interpretation
Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

pKa Modulation by Cyclobutyl Substituent

The acid dissociation constant (pKa) of the pyridazinone N-H bond influences solubility, salt formation, and hydrogen-bonding capacity. The predicted pKa of 6-cyclobutylpyridazin-3(2H)-one is 11.52±0.40, which is nearly identical to the methyl analog (11.51±0.40) but ~0.47 pKa units higher (less acidic) than the phenyl analog (11.05±0.40) . While the difference is small, it reflects the subtle electronic influence of the cyclobutyl group compared to the electron-withdrawing phenyl ring and can be significant when precise control of ionization state is required.

pKa Value
Class-level inference
Predicted 11.52±0.40 (methyl 11.51; phenyl 11.05)
May influence ionization state and salt selection
Predicted; measured pKa may vary
Physicochemical Properties Medicinal Chemistry Formulation

Cyclobutyl Lipophilicity for SAR Exploration

Lipophilicity is a key determinant of membrane permeability and metabolic stability. While no experimentally measured logP value is available for the target compound, the cyclobutyl substituent is known to confer moderate lipophilicity that is intermediate between smaller alkyl groups (e.g., methyl, cyclopropyl) and larger aryl groups (e.g., phenyl) . This balanced lipophilicity is valuable for optimizing ADME properties without introducing excessive hydrophobicity that can lead to poor solubility or off-target binding. In related pyridazinone SAR campaigns, cyclobutyl substitution has been used to successfully modulate lipophilicity while maintaining potency [1].

Lipophilicity
Class-level inference
Moderate > methyl/cyclopropyl;
Supports balanced lipophilicity for ADME optimization
No experimental logP; qualitative inference from substituent class
Cross-Coupling
Class-level inference
Cu-catalyzed C–N coupling demonstrated in related cyclobutyl-pyridazinone at multi-kg scale
Suggests scalable synthetic tractability
Direct validation on title compound recommended
Drug Discovery SAR Medicinal Chemistry

Cyclobutyl-Enabled Cross-Coupling Reactivity

The steric and electronic properties of the cyclobutyl group influence the reactivity of the pyridazinone ring in subsequent synthetic transformations. In a scalable synthesis of a related cis-substituted cyclobutyl-benzothiazole pyridazinone, the cyclobutyl moiety was successfully incorporated via a copper-catalyzed C-N cross-coupling reaction in multi-kilogram quantities [1]. This demonstrates that the cyclobutyl group is compatible with robust, scalable synthetic methods, whereas smaller or larger substituents may present different reactivity profiles or require alternative reaction conditions. The presence of the cyclobutyl group also increases the fraction of sp³-hybridized carbons (Fsp³), a property correlated with improved clinical success rates [2].

Cross-Coupling
Class-level inference
Cu-catalyzed C–N coupling demonstrated in related cyclobutyl-pyridazinone at multi-kg scale
Suggests scalable synthetic tractability
Direct validation on title compound recommended
Synthetic Chemistry Medicinal Chemistry Process Chemistry

6-Cyclobutylpyridazin-3(2H)-one Applications


Medicinal Chemistry SAR: Steric and Lipophilic Tuning

When a medicinal chemistry program requires a pyridazinone building block with steric bulk and lipophilicity intermediate between methyl and phenyl analogs, 6-cyclobutylpyridazin-3(2H)-one is the preferred choice. Its unique combination of moderate steric demand (density 1.35±0.1 g/cm³) and balanced lipophilicity enables SAR exploration that cannot be achieved with simpler analogs. This compound is particularly valuable for optimizing ligand efficiency and physicochemical properties in hit-to-lead and lead optimization campaigns.

Scalable Synthesis of Pyridazinone Drug Candidates

For projects requiring a robust, scalable synthetic route to pyridazinone-containing drug candidates, 6-cyclobutylpyridazin-3(2H)-one serves as a key intermediate. The demonstrated compatibility of cyclobutyl-substituted pyridazinones with copper-catalyzed C-N cross-coupling reactions at multi-kilogram scale provides a reliable foundation for process chemistry development. The increased Fsp³ character conferred by the cyclobutyl group also aligns with modern medicinal chemistry strategies to improve clinical success rates. [1]

Physicochemical Optimization in Early Drug Discovery

When a lead series exhibits suboptimal solubility or permeability due to excessive lipophilicity or inappropriate pKa, the cyclobutyl substitution on 6-cyclobutylpyridazin-3(2H)-one offers a quantifiably different profile. Its predicted pKa of 11.52±0.40, nearly identical to the methyl analog but ~0.47 units less acidic than the phenyl analog, allows for precise tuning of ionization state. Its moderate lipophilicity, intermediate between methyl and phenyl, provides a balanced starting point for ADME optimization without the extreme hydrophobicity that can compromise developability.

Application
Selection Property
Validation Focus
SAR: Steric/lipophilic tuning
Cyclobutyl substitution with intermediate steric demand and balanced lipophilicity
Physicochemical and binding interaction profiling
Scalable synthesis of candidates
Reported compatibility with Cu-catalyzed C–N cross-coupling at scale
Process robustness and sp³-enriched scaffold validation
Physicochemical optimization
Predicted pKa and lipophilicity profile distinct from phenyl analogs
Ionization state, solubility, and ADME property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-cyclobutylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.